molecular formula C11H20O2 B8597506 4-(3-Methylidenepentyl)oxan-4-ol CAS No. 88664-42-0

4-(3-Methylidenepentyl)oxan-4-ol

Cat. No. B8597506
M. Wt: 184.27 g/mol
InChI Key: UXJRYHSZMQYBCJ-UHFFFAOYSA-N
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Patent
US04410354

Procedure details

To 8.50 g of dry magnesium shavings was added 100 ml of tetrahydrofuran and a small crystal of iodine. After 20 minutes, 0.5 ml of 1,2-dibromoethene was added using a syringe followed by the dropwise addition of 5 ml of a 70% solution of 1,1,1-tris(chloromethyl)propane in tetrahydrofuran with evolution of heat and gas. While stirring, additional 1,1,1-tris(chloromethyl)propane solution was added, to total 44.7 g at a rate to maintain reflux. The refluxing was continued for an additional 0.5 hour. Then, the reaction mixture was cooled to -62° to -43° C. and 15.0 g of 4H-pyran-4-one (Aldrich) in 20 ml of tetrahydrofuran was added dropwise. After 1 hour at -60° C., the reaction mixture was allowed to warm to -20° C. and then poured into a mixture of ice-cold diethyl ether (500 ml) and saturated ammonium chloride (350 ml). The aqueous fraction was extracted twice with 300 ml diethyl ether. The combined ether solutions were washed with saturated sodium chloride solution, dried and stripped to yield 16.52 g of the desired product as a pale yellow liquid.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Seven
Quantity
350 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].II.Br[CH:5]=[CH:6]Br.Cl[CH2:9][C:10](CCl)(CCl)[CH2:11][CH3:12].[O:17]1[CH:22]=[CH:21][C:20](=[O:23])[CH:19]=[CH:18]1.[Cl-].[NH4+]>O1CCCC1>[CH2:9]=[C:10]([CH2:5][CH3:6])[CH2:11][CH2:12][C:20]1([OH:23])[CH2:21][CH2:22][O:17][CH2:18][CH2:19]1 |f:5.6|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
BrC=CBr
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)(CCl)CCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)(CCl)CCl
Step Six
Name
Quantity
15 g
Type
reactant
Smiles
O1C=CC(C=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
350 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
The refluxing was continued for an additional 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to -62° to -43° C.
WAIT
Type
WAIT
Details
After 1 hour at -60° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was extracted twice with 300 ml diethyl ether
WASH
Type
WASH
Details
The combined ether solutions were washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C=C(CCC1(CCOCC1)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 16.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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